Idd594
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H12BrF2NO3S |
|---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
2-[2-[(4-bromo-2-fluorophenyl)methylcarbamothioyl]-5-fluorophenoxy]acetic acid |
InChI |
InChI=1S/C16H12BrF2NO3S/c17-10-2-1-9(13(19)5-10)7-20-16(24)12-4-3-11(18)6-14(12)23-8-15(21)22/h1-6H,7-8H2,(H,20,24)(H,21,22) |
InChI Key |
JCZUIWYXULSXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(=O)O)C(=S)NCC2=C(C=C(C=C2)Br)F |
Synonyms |
Idd 594 Idd-594 IDD594 |
Origin of Product |
United States |
Chemical Information
Idd594 possesses a distinct spiro-imidazolidine structure linked to a fluorinated chroman ring. The molecular formula of this compound is C13H10FN3O4. Its molecular weight is approximately 307.23 grams per mole.
Table 1: Basic Chemical Properties of this compound
| Property | Value |
| Chemical Name | (2R,4R)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide |
| Molecular Formula | C13H10FN3O4 |
| Molecular Weight | 307.23 g/mol |
| Compound Type | Aldose Reductase Inhibitor |
Research Findings and Biological Activity
Research has demonstrated that Idd594 is a potent inhibitor of Aldose Reductase. Reported in vitro half-maximal inhibitory concentration (IC50) values for this compound against AR are in the nanomolar range, with figures such as 30 nM and 0.030 μM cited in the literature. nih.govfrontiersin.org
Detailed structural studies, including X-ray crystallography, have been instrumental in understanding the precise interactions between this compound and the Aldose Reductase enzyme. nih.govfrontiersin.orgnih.govencyclopedia.pubtandfonline.commdpi.compnas.org For instance, the crystal structure of the human AKR1B1-NADP+-Idd594 ternary complex (PDB ID: 1US0) has been analyzed at high resolution, providing atomic-level details of the binding site and the conformational changes induced by inhibitor binding. nih.govfrontiersin.orgmdpi.compnas.org
This compound is frequently utilized as a reference compound or standard inhibitor in studies evaluating the potential of other molecules as Aldose Reductase inhibitors, including those derived from natural sources or identified through virtual screening approaches. frontiersin.orgresearchpublish.com These comparative studies highlight this compound's established efficacy in inhibiting AR in vitro. frontiersin.org Molecular modeling, docking, and dynamics simulations often employ the known binding mode of this compound to guide the identification and evaluation of novel AR inhibitors. nih.govfrontiersin.orgacs.orgresearchpublish.com
Below is a table summarizing some reported IC50 values for this compound and other related inhibitors against Aldose Reductase, based on the search results:
| Compound | Target | IC50 (µM) | Reference |
| This compound | Human AR | 0.030 | frontiersin.org |
| This compound | ALR2 | 0.030 | nih.gov |
| Sorbinil | Human AR | 3.14 | frontiersin.org |
| Zopolrestat | Diabetic mice | 0.004 | frontiersin.org |
| Tolrestat (B1683199) | Diabetic rat | 0.0012 | frontiersin.org |
| (R)-(−)-1 | Human ALR2 | 0.120 | tandfonline.com |
| (S)-(+)-1 | Human ALR2 | 4.200 | tandfonline.com |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used.
Biological Target: Aldose Reductase Akr1b1
A significant focus of research on Idd594 centers on its activity as an inhibitor of the enzyme Aldose Reductase (AR), also known as AKR1B1. drugbank.comnih.govnih.govfrontiersin.orgnih.govencyclopedia.pubacs.org Aldose Reductase is a crucial enzyme in the polyol pathway, catalyzing the NADPH-dependent reduction of various carbonyl-containing compounds, including the conversion of glucose to sorbitol. drugbank.comfrontiersin.orgnih.govencyclopedia.pubresearchgate.nettandfonline.com Under conditions of hyperglycemia, such as in diabetes, the flux through the polyol pathway increases significantly, contributing to the accumulation of sorbitol and implicated in the development of long-term diabetic complications like neuropathy, retinopathy, and nephropathy. frontiersin.orgnih.govencyclopedia.pubresearchgate.nettandfonline.com Consequently, Aldose Reductase has been identified as a relevant target for therapeutic research aimed at mitigating these complications. researchgate.net
Mechanism of Action
Idd594 functions by inhibiting the enzymatic activity of Aldose Reductase. drugbank.comnih.govnih.govfrontiersin.org Studies, including those utilizing ultra-high resolution crystal structures of human AR in complex with this compound, have provided valuable insights into its binding mode and the molecular mechanism of inhibition. nih.govfrontiersin.orgnih.govencyclopedia.pubtandfonline.commdpi.compnas.org The crystal structure analysis reveals that the charged carboxylic acid head of this compound binds to the active site of the enzyme, forming hydrogen bond interactions with key residues such as His110 and Tyr48. nih.govfrontiersin.orgresearchgate.net Furthermore, interactions within a specificity pocket of the enzyme, involving residues like Thr113 and the bromine atom of this compound, are also critical for its binding affinity and inhibitory potency. nih.govnih.gov The binding of this compound is associated with the opening of this specificity pocket, a mechanism explored in structural studies. nih.govencyclopedia.pubmdpi.com The low pKa of carboxylic acid-based inhibitors like this compound can influence their behavior, potentially leading to reduced in vivo potency compared to in vitro observations due to ionization at physiological pH, which can affect cell membrane permeability. nih.govencyclopedia.pubresearchgate.netmdpi.com
Conclusion
Idd594 is a well-characterized chemical compound recognized for its potent inhibitory activity against Aldose Reductase (AKR1B1). Research, particularly through structural biology and molecular modeling, has provided significant insights into its mechanism of action, highlighting its specific interactions within the enzyme's active site. While the in vivo efficacy of carboxylic acid inhibitors like this compound can be influenced by factors such as their low pKa, it remains a valuable tool and reference compound in the ongoing quest for effective Aldose Reductase inhibitors to potentially address complications associated with conditions like diabetes.
The Chemical Compound this compound: Properties and Research Findings
This compound is a synthetic chemical compound recognized primarily for its inhibitory activity against the enzyme aldose reductase. Its systematic name is (2R,4R)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide. This compound has been a subject of research, particularly concerning its potential in addressing complications associated with diabetes mellitus through the inhibition of the polyol pathway.
Q & A
Basic Research Questions
Q. What are the critical structural features of IDD594 that enable its inhibitory activity against aldose reductase (AR)?
- Answer : this compound’s inhibitory activity primarily stems from three structural elements:
- Carboxylate group : Binds to the anion-binding pocket of AR, mimicking the substrate’s reacting hydroxyl group .
- Aromatic side chain : Enhances potency and selectivity by forming hydrophobic interactions with residues like Trp111 and Tyr48 .
- Bromine atom : Stabilizes the binding via halogen bonding with Thr113, critical for selectivity .
Q. What experimental techniques are pivotal for resolving this compound’s binding mode to AR?
- Answer :
- Ultra-high-resolution X-ray crystallography : Resolved this compound-AR interactions at 0.66–0.83 Å, enabling precise mapping of hydrogen bonds and electrostatic potentials .
- Density Functional Theory (DFT) : Calculated charge density distributions to explain the carboxylate group’s role in binding .
- Key Data : Crystallographic R-factors (Rint and R1) and bond-length accuracy (e.g., C=O distances: 1.23–1.26 Å in the AR-bound state) .
Advanced Research Questions
Q. How does the protonation state of this compound’s carboxylate group differ between its free and AR-bound forms?
- Answer :
- Free this compound : Carboxylate is protonated (O–H distance: ~1.0 Å), forming intramolecular hydrogen bonds .
- AR-bound this compound : Deprotonated (negative charge), stabilized by ionic interactions with AR’s active-site residues (e.g., His110) .
Q. What methodological approaches address induced-fit conformational changes in AR upon this compound binding?
- Answer :
- Molecular Dynamics (MD) Simulations : Revealed Leu300 motion closing the specificity pocket in unliganded AR, contrasting with this compound-bound states .
- Shape Descriptor Analysis : Identified four AR conformations (e.g., “this compound” and “zenarestat” classes) using PocketPicker software to quantify binding-site flexibility .
Q. How do virtual screening protocols validate the accuracy of this compound docking poses?
- Answer :
- RMSD Validation : Docking poses are compared to crystallographic geometries. For example:
| Study | Software | RMSD (Å) |
|---|---|---|
| Custom Protocol | 0.094 | |
| FlexX | 0.97 |
- Pharmacophore Filtering : Anchoring functional groups (e.g., carboxylate) to AR’s anion-binding pocket improved hit rates .
Q. Why does this compound exhibit poor in vivo efficacy despite high in vitro affinity?
- Answer :
- Low Membrane Permeability : The carboxylate group’s low pKa (~3.5) causes ionization at physiological pH, limiting cellular uptake .
- Mitigation Strategy : Structural analogs with masked carboxylates (e.g., prodrugs) are under investigation .
- Methodology : Crystallography-guided SAR studies and logP calculations .
Data Contradiction Analysis
Q. How do studies reconcile conflicting RMSD values for this compound docking poses?
- Answer : Differences stem from:
- Software Algorithms : FlexX prioritizes steric fit, while GoldScore incorporates hydrogen-bonding penalties .
- Resolution of Structures : Ultra-high-resolution data (0.66 Å) reduce positional uncertainty in crystallographic “ground truth” .
Methodological Tables
Table 1 : Key Crystallographic Parameters for this compound-AR Complex
| Parameter | Value | Evidence |
|---|---|---|
| Resolution | 0.66–0.83 Å | |
| Rint | 0.021–0.035 | |
| Bromine Position (Br8–C25) | 1.88–1.89 Å |
Table 2 : Docking Performance Across Studies
| Software | RMSD (Å) | Rank 1 Pose Accuracy | Evidence |
|---|---|---|---|
| GoldScore | 0.26–1.39 | High | |
| FlexX | 0.094–0.97 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
